molecular formula C11H14ClN B8411404 6-tert-Butyl-2-chloro-3-vinylpyridine

6-tert-Butyl-2-chloro-3-vinylpyridine

Cat. No.: B8411404
M. Wt: 195.69 g/mol
InChI Key: SPOCFKYQIRMIBL-UHFFFAOYSA-N
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Description

6-tert-Butyl-2-chloro-3-vinylpyridine is a pyridine derivative featuring a tert-butyl group at the 6-position, a chlorine atom at the 2-position, and a vinyl substituent at the 3-position. This compound is structurally significant due to its combination of steric hindrance (tert-butyl), electron-withdrawing effects (chlorine), and reactivity (vinyl group).

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

6-tert-butyl-2-chloro-3-ethenylpyridine

InChI

InChI=1S/C11H14ClN/c1-5-8-6-7-9(11(2,3)4)13-10(8)12/h5-7H,1H2,2-4H3

InChI Key

SPOCFKYQIRMIBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)C=C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name (Catalog #) Substituents Molecular Formula Molecular Weight Reference
6-tert-Butyl-2-chloro-3-vinylpyridine (Target) 6-t-Bu, 2-Cl, 3-vinyl C₁₃H₁₅ClN 220.72 (calc*) -
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (HB596) 6-Br, 2-Cl, 3-(CH₂OCO-t-Bu) C₁₁H₁₄BrClN₂O₂ 321.60
N-(tert-Butyl)-6-chloronicotinamide 6-Cl, 3-CONH-t-Bu C₁₀H₁₃ClN₂O 228.68 (calc*)
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine 3-Br, 2-F, 6-pyrrolidinyl C₉H₁₁BrFN₂ 261.10 (calc*)
tert-Butyl (6-Chloropyridin-2-yl)-carbamate 6-Cl, 2-NHCOO-t-Bu C₁₀H₁₃ClN₂O₂ 244.68

Notes:

  • Reactivity : The vinyl group in the target compound offers π-bond reactivity for polymerization or Michael addition, contrasting with carbamate (HB596) or amide () groups, which prioritize hydrogen bonding or hydrolytic stability .
  • Electronic Effects : Chlorine and fluorine substituents (e.g., in HB596 and compounds) enhance electrophilic substitution resistance but may direct reactivity to specific ring positions .

Physical and Chemical Properties

Solubility and Stability
  • Hydrophobicity : The tert-butyl group increases lipophilicity, making the target compound and analogs (e.g., HB599, ) less water-soluble compared to hydroxyl- or carboxy-substituted pyridines .
  • Stability : Silyl ether-containing analogs (e.g., HB615, ) are prone to hydrolysis under acidic conditions, whereas the target compound’s vinyl group may require stabilization against radical polymerization .
Reactivity
  • Halogen Reactivity : Bromine in HB596 allows for cross-coupling reactions (e.g., Suzuki), while chlorine in the target compound may favor nucleophilic aromatic substitution under harsh conditions .
  • Functional Group Interplay : The vinyl group’s conjugation with the pyridine ring could lower the LUMO energy, enhancing susceptibility to nucleophilic attack compared to carbamate-protected analogs .

Cost and Availability

Compounds with complex substituents (e.g., HB596, HB615) are priced at $400/g for 1-g quantities, reflecting synthetic challenges in introducing halogens and protective groups . The target compound’s price is likely comparable, though its vinyl group may reduce purification costs relative to silyl ethers or brominated analogs.

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